REACTION_CXSMILES
|
[H-].[Na+].[Br-].[N+:4]([C:7]1[CH:32]=[CH:31][C:10]([CH2:11][P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=[CH:9][CH:8]=1)([O-:6])=[O:5].[O:33]1[CH2:38][CH2:37][C:36](=O)[CH2:35][CH2:34]1>CS(C)=O>[N+:4]([C:7]1[CH:8]=[CH:9][C:10]([CH:11]=[C:36]2[CH2:37][CH2:38][O:33][CH2:34][CH2:35]2)=[CH:31][CH:32]=1)([O-:6])=[O:5] |f:0.1,2.3|
|
Name
|
|
Quantity
|
23.92 g
|
Type
|
reactant
|
Smiles
|
[Br-].[N+](=O)([O-])C1=CC=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
4.62 mL
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)=O
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled in an ice-water bath
|
Type
|
STIRRING
|
Details
|
to stir overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
WAIT
|
Details
|
at 80° C. for 2 days
|
Duration
|
2 d
|
Type
|
ADDITION
|
Details
|
The mixture is poured over ice
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts are dried
|
Type
|
CUSTOM
|
Details
|
condensed
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C2CCOCC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.83 g | |
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |